molecular formula C8H4F4O2 B1446034 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde CAS No. 19161-44-5

2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde

Cat. No.: B1446034
CAS No.: 19161-44-5
M. Wt: 208.11 g/mol
InChI Key: PCZBUBRBHGQWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the chemical formula C8H3F4O2. It is characterized by the presence of four fluorine atoms and a methoxy group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde often employs large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde exerts its effects is primarily through its interactions with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. This compound can inhibit or activate certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrafluoro-4-methoxybenzaldehyde is unique due to the combination of fluorine atoms and a methoxy group, which imparts distinct electronic and steric effects. These properties make it particularly useful in the synthesis of complex organic molecules and in various research applications .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZBUBRBHGQWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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